Tetrahydroxyl diphenylethylene-2-o-glucoside
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tetrahydroxyl diphenylethylene-2-o-glucoside typically involves several steps:
Formation of 2,3,5,4’-tetrahydroxystilbene derivative: This is achieved by reacting styrene with p-toluenesulfonyl chloride.
Formation of dihydroxyacetyl chloride: This involves the reaction of dihydroxyacetic acid with tin(II) chloride.
Condensation Reaction: The derivative from step 1 is condensed with dihydroxyacetyl chloride in the presence of a base to form 2,3,5,4’-tetrahydroxystilbene.
Glycosylation: The final step involves the reaction of 2,3,5,4’-tetrahydroxystilbene with glucose in the presence of an acid catalyst to form this compound.
Industrial Production Methods: Industrial production of this compound often involves extraction from natural sources, such as Polygonum multiflorum, followed by purification processes to obtain the compound in high purity .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly in the presence of strong acids or bases.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride.
Substitution: Strong acids (e.g., sulfuric acid), strong bases (e.g., sodium hydroxide).
Major Products Formed:
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of the compound.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Tetrahydroxyl diphenylethylene-2-o-glucoside has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studying stilbene derivatives and their reactions.
Biology: Investigated for its antioxidant properties and its ability to scavenge free radicals.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory, cardioprotective, and neuroprotective activities.
Industry: Utilized in the development of natural antioxidants and anti-aging products.
Mechanism of Action
The mechanism of action of tetrahydroxyl diphenylethylene-2-o-glucoside involves several molecular targets and pathways:
Antioxidant Activity: The compound scavenges free radicals and inhibits oxidative stress by donating hydrogen atoms to reactive oxygen species.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase-2 (COX-2).
Cardioprotective Activity: The compound protects against cardiovascular diseases by reducing lipid peroxidation and improving endothelial function.
Comparison with Similar Compounds
Resveratrol: Another stilbene derivative with similar antioxidant and anti-inflammatory properties.
Piceid: A glucoside derivative of resveratrol with comparable biological activities.
Pterostilbene: A dimethylated derivative of resveratrol with enhanced bioavailability and similar therapeutic effects.
Uniqueness: Tetrahydroxyl diphenylethylene-2-o-glucoside is unique due to its specific glycosylation pattern, which enhances its solubility and stability compared to other stilbene derivatives. This makes it particularly valuable in pharmaceutical and cosmetic applications .
Properties
Molecular Formula |
C20H22O9 |
---|---|
Molecular Weight |
406.4 g/mol |
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[2,4-dihydroxy-6-[(Z)-2-(4-hydroxyphenyl)ethenyl]phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C20H22O9/c21-9-15-16(25)17(26)18(27)20(28-15)29-19-11(7-13(23)8-14(19)24)4-1-10-2-5-12(22)6-3-10/h1-8,15-18,20-27H,9H2/b4-1-/t15-,16-,17+,18-,20+/m1/s1 |
InChI Key |
JAYVHSBYKLLDJC-ZPBLDHPVSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=C\C2=C(C(=CC(=C2)O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O |
Canonical SMILES |
C1=CC(=CC=C1C=CC2=C(C(=CC(=C2)O)O)OC3C(C(C(C(O3)CO)O)O)O)O |
Origin of Product |
United States |
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